Product packaging for (3-methyl-1H-indazol-1-yl)acetic acid(Cat. No.:CAS No. 191795-48-9)

(3-methyl-1H-indazol-1-yl)acetic acid

Cat. No.: B2519976
CAS No.: 191795-48-9
M. Wt: 190.202
InChI Key: LFDOOTGCEZRKSA-UHFFFAOYSA-N
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Description

Overview of Indazole Derivatives in Contemporary Chemical and Biological Research

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.gov This has spurred extensive research into the synthesis of novel indazole-containing compounds and the evaluation of their therapeutic potential. The versatility of the indazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. In contemporary research, indazole derivatives are being investigated as inhibitors of key enzymes such as kinases and as modulators of various receptors. nih.gov

Historical Trajectories of Research on the Indazole Scaffold

The study of indazoles dates back to the late 19th century, with early research focusing on their fundamental synthesis and reactivity. Over the decades, the development of new synthetic methodologies has greatly expanded the accessible chemical space of indazole derivatives. A significant turning point in indazole research was the discovery of their potent biological activities, which shifted the focus towards medicinal chemistry applications. This has led to a rich history of structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profiles of indazole-based compounds.

Delineation of Research Focus: (3-methyl-1H-indazol-1-yl)acetic acid within Indazole Chemistry

This compound represents a specific scaffold within the broader family of indazole derivatives. The presence of a methyl group at the 3-position and an acetic acid moiety at the 1-position of the indazole ring imparts distinct chemical characteristics. The acetic acid group, in particular, introduces a carboxylic acid functionality, which can serve as a handle for further chemical modifications or as a key interacting group with biological targets. Research on this specific compound and its close analogs aims to understand how these structural features influence its chemical behavior and potential applications. While extensive research on this exact molecule is not widely published, its structure is representative of a class of compounds with significant academic interest.

Interdisciplinary Relevance of this compound Research

The study of this compound and related compounds has implications across multiple scientific disciplines. In medicinal chemistry, it serves as a building block for the synthesis of more complex molecules with potential therapeutic value. In chemical biology, it can be used as a tool to probe the function of specific proteins or biological pathways. Furthermore, the synthesis and characterization of such molecules contribute to the fundamental understanding of heterocyclic chemistry and can inform the design of new materials with tailored electronic or optical properties. For instance, some indazole derivatives have been investigated for their effects on plant growth, suggesting potential applications in agriculture. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B2519976 (3-methyl-1H-indazol-1-yl)acetic acid CAS No. 191795-48-9

Properties

IUPAC Name

2-(3-methylindazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDOOTGCEZRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 1h Indazol 1 Yl Acetic Acid and Its Analogs

Established Synthetic Routes to 1H-Indazole Core Structures

The construction of the fundamental 1H-indazole ring system can be achieved through various synthetic strategies, often starting from readily available ortho-substituted benzene (B151609) derivatives. A common approach involves the diazotization of o-toluidine (B26562) followed by ring closure. researchgate.net Another widely used method is the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). researchgate.net More contemporary methods include metal-catalyzed intramolecular C-N bond formation and one-pot syntheses from 2-haloacetophenones. researchgate.net

A variety of precursors can be utilized for the synthesis of the 1H-indazole core, as summarized in the table below.

Starting MaterialReagentsKey TransformationReference
o-ToluidineNaNO₂, Acetic AcidDiazotization and cyclization researchgate.net
o-HalobenzaldehydeHydrazineCondensation and cyclization researchgate.net
2-HaloacetophenonesMethyl hydrazine, K₂CO₃, CuOCopper-catalyzed amination and intramolecular dehydration-cyclization researchgate.net
o-MethylacetanilideNitrosation agentsNitrosation, rearrangement, and cyclization researchgate.net

Targeted Synthesis of N1-Substituted Indazole Derivatives

The introduction of substituents at the N1 position of the indazole ring is a critical step in the synthesis of many biologically active indazole derivatives. The regioselectivity of this substitution is a key challenge, as alkylation can occur at either the N1 or N2 position.

Nucleophilic Substitution Reactions for Acetic Acid Moiety Introduction

The acetic acid side chain is typically introduced onto the N1 position of the 3-methyl-1H-indazole core via a nucleophilic substitution reaction. This process generally involves the deprotonation of the indazole N-H with a suitable base, followed by reaction with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). The resulting ester is then hydrolyzed to yield the desired carboxylic acid. This method is a common and effective way to introduce the acetic acid moiety. nih.gov

Approaches for Regioselective N1-Alkylation

Achieving high regioselectivity for N1-alkylation over N2-alkylation is a significant consideration in the synthesis of N1-substituted indazoles. The outcome of the alkylation reaction is influenced by several factors, including the choice of base, solvent, and the nature of the substituents on the indazole ring.

Studies have shown that the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent can lead to high N1-selectivity. rasayanjournal.co.inresearchgate.net For instance, the alkylation of certain C3-substituted indazoles with an alkyl bromide in the presence of NaH in THF has been reported to yield over 99% N1-regioselectivity. rasayanjournal.co.inresearchgate.net The choice of the base and solvent system plays a crucial role in directing the alkylation to the thermodynamically more stable N1 position. researchgate.netnih.gov The table below summarizes the effect of different reaction conditions on the regioselectivity of indazole alkylation.

BaseSolventPredominant IsomerReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)N1 rasayanjournal.co.inresearchgate.net
Cesium Carbonate (Cs₂CO₃)Dimethylformamide (DMF)Mixture of N1 and N2 researchgate.net
Potassium Carbonate (K₂CO₃)Dimethylformamide (DMF)Mixture of N1 and N2 nih.gov

Regioselective Functionalization at the 3-Position of the Indazole Ring

The presence of a methyl group at the C3 position is a defining feature of (3-methyl-1H-indazol-1-yl)acetic acid. The introduction of this group can be achieved either by starting with a precursor that already contains the methyl group or by functionalizing the C3 position of a pre-formed indazole ring.

Strategies for Methyl Group Incorporation at C3

A common and direct method for the synthesis of 3-methyl-1H-indazole involves the diazotization of 2-aminoacetophenone (B1585202). In this procedure, the 2-aminoacetophenone is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate then undergoes reductive cyclization to yield 3-methyl-1H-indazole. A patent describes a process where 2-aminoacetophenone is reacted with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to produce 3-methyl-1H-indazole in high yield. ajrconline.org

Alternative strategies for C3-functionalization, though not always for methylation, include palladium-catalyzed cross-coupling reactions on 3-haloindazoles. nih.gov

Microwave-Assisted Synthetic Protocols for Indazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various indazole derivatives.

Microwave irradiation can be effectively used for both the formation of the indazole ring and the subsequent N-alkylation. For example, the synthesis of 1-aryl-1H-indazoles has been achieved through a one-pot, two-step microwave-assisted procedure involving the reaction of 2-halobenzaldehydes with phenylhydrazines to form arylhydrazones, which are then cyclized via a copper-catalyzed N-arylation under microwave heating. researchgate.net

Furthermore, microwave assistance has been employed in the synthesis of complex molecules containing the (3-methyl-1H-indazol-1-yl) moiety. researchgate.net The use of microwave irradiation can significantly reduce reaction times, for instance, from 24 hours to 30 minutes in some copper-catalyzed cross-coupling reactions for N-alkenylation of indazoles. rasayanjournal.co.in These protocols offer a more efficient and environmentally friendly approach to the synthesis of indazole derivatives. ajrconline.org A study on the synthesis of indazole acetic acid derivatives also reported the use of microwave-assisted methods. researchgate.net

One-Pot Synthetic Procedures in the Synthesis of Indazole-based Compounds

While classical multi-step syntheses of indazole derivatives are well-established, contemporary organic synthesis emphasizes the development of one-pot procedures to enhance efficiency and reduce waste. A notable advancement in the synthesis of indazole acetic acid analogs involves a microwave-assisted, transition-metal-free cascade reaction. This method provides a convenient route to a variety of substituted indazole acetic acids from readily available starting materials.

The synthesis commences with 3-amino-3-(2-nitroaryl)propanoic acids, which undergo a base-mediated cyclization to form the indazole ring. The reaction is typically carried out in the presence of sodium hydroxide (B78521) and an alcohol, which can act as both a solvent and a reactant. Under microwave irradiation, this transformation proceeds rapidly, yielding the desired indazole acetic acid derivatives in modest to excellent yields.

A key feature of this methodology is the ability to generate three distinct types of indazole acetic acid derivatives by carefully selecting the alcohol co-solvent. When simple alcohols such as methanol (B129727) or ethanol (B145695) are used, the reaction proceeds via a cascade involving N-N bond formation and subsequent C-O bond formation, leading to the corresponding 2-alkoxyacetic acid derivatives. In contrast, when ethanolamine (B43304) is employed as the solvent, the reaction yields the unsubstituted indazole acetic acid. This divergent reactivity allows for the synthesis of a range of analogs from a common precursor.

The reaction tolerates a variety of functional groups on the aromatic ring of the 3-amino-3-(2-nitroaryl)propanoic acid starting material, including electron-donating and electron-withdrawing groups. This tolerance enhances the utility of the method for generating a library of structurally diverse indazole acetic acid analogs for further investigation.

Table 1: Synthesis of (1H-Indazol-1-yl)acetic Acid Analogs via Microwave-Assisted Cascade Reaction

Starting Material (Substituent)AlcoholProductYield (%)
4-FluoroMethanol2-(5-Fluoro-1H-indazol-1-yl)-2-methoxyacetic acid75
4-ChloroMethanol2-(5-Chloro-1H-indazol-1-yl)-2-methoxyacetic acid82
4-BromoMethanol2-(5-Bromo-1H-indazol-1-yl)-2-methoxyacetic acid85
5-FluoroMethanol2-(6-Fluoro-1H-indazol-1-yl)-2-methoxyacetic acid78
5-ChloroMethanol2-(6-Chloro-1H-indazol-1-yl)-2-methoxyacetic acid88
5-TrifluoromethylMethanol2-Methoxy-2-(6-(trifluoromethyl)-1H-indazol-1-yl)acetic acid65
4,5-DichloroMethanol2-(5,6-Dichloro-1H-indazol-1-yl)-2-methoxyacetic acid90
6-MethoxyMethanol2-(7-Methoxy-1H-indazol-1-yl)-2-methoxyacetic acid55
Benzo[f]Methanol2-(1H-Benzo[f]indazol-1-yl)-2-methoxyacetic acid70
4-FluoroEthanolamine2-(5-Fluoro-1H-indazol-1-yl)acetic acid73

Synthesis of Heterocyclic Conjugates Incorporating the this compound Moiety

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of more complex heterocyclic conjugates. A common and effective strategy involves the conversion of the carboxylic acid to its corresponding acid hydrazide, which is a key intermediate for the construction of various five-membered heterocycles such as oxadiazoles, triazoles, and thiazoles.

The synthesis of the pivotal intermediate, (3-methyl-1H-indazol-1-yl)acetohydrazide, is typically achieved by a two-step process. First, this compound is esterified, for example, by reaction with methanol in the presence of a catalytic amount of sulfuric acid, to yield the corresponding methyl ester. Subsequent treatment of the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of (3-methyl-1H-indazol-1-yl)acetohydrazide. jocpr.com

This acetohydrazide can then be utilized in a variety of cyclocondensation reactions to generate heterocyclic conjugates.

Synthesis of 1,3,4-Oxadiazole Conjugates:

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine precursor. For instance, (3-methyl-1H-indazol-1-yl)acetohydrazide can be acylated with an aromatic acid chloride to form an N,N'-diacylhydrazine. Subsequent treatment with a dehydrating agent such as phosphorus oxychloride or thionyl chloride promotes cyclization to the corresponding 1,3,4-oxadiazole. nih.gov Alternatively, the acetohydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon acidification and subsequent oxidative cyclization can yield a 5-thiol-substituted 1,3,4-oxadiazole. jchemrev.com

Synthesis of 1,2,4-Triazole (B32235) Conjugates:

The (3-methyl-1H-indazol-1-yl)acetohydrazide intermediate is also a valuable precursor for the synthesis of 1,2,4-triazole derivatives. Reaction of the acetohydrazide with an isothiocyanate affords a thiosemicarbazide (B42300), which can undergo intramolecular cyclization under basic conditions to yield a 5-mercapto-1,2,4-triazole. chemistryjournal.net Another approach involves the reaction of the acetohydrazide with carbon disulfide and potassium hydroxide to form a dithiocarbazate salt, which upon treatment with hydrazine hydrate, cyclizes to a 4-amino-5-mercapto-1,2,4-triazole. researchgate.net

Synthesis of 1,3-Thiazole Conjugates:

For the synthesis of thiazole-containing conjugates, the acetohydrazide can be converted into a thiosemicarbazide by reaction with an isothiocyanate. This thiosemicarbazide can then undergo the Hantzsch thiazole (B1198619) synthesis by reacting with an α-haloketone. This reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to afford the 2-hydrazinyl-1,3-thiazole derivative. nih.gov

The following table summarizes the key transformations for the synthesis of heterocyclic conjugates from this compound.

Table 2: Synthesis of Heterocyclic Conjugates from this compound

Target HeterocycleKey IntermediateKey Reagents
1,3,4-Oxadiazole(3-methyl-1H-indazol-1-yl)acetohydrazide1. Aromatic acid chloride 2. POCl₃ or SOCl₂
5-Thiol-1,3,4-oxadiazole(3-methyl-1H-indazol-1-yl)acetohydrazide1. CS₂ / KOH 2. Acid
5-Mercapto-1,2,4-triazole(3-methyl-1H-indazol-1-yl)acetohydrazide1. Isothiocyanate 2. Base
4-Amino-5-mercapto-1,2,4-triazole(3-methyl-1H-indazol-1-yl)acetohydrazide1. CS₂ / KOH 2. Hydrazine hydrate
1,3-Thiazole(3-methyl-1H-indazol-1-yl)acetohydrazide1. Isothiocyanate 2. α-Haloketone

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 1h Indazol 1 Yl Acetic Acid

Comprehensive Structural Elucidation Methodologies

The definitive structural confirmation of (3-methyl-1H-indazol-1-yl)acetic acid is achieved through the combined application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. rsc.orgwhiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the acetic acid group, and the four aromatic protons on the indazole ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly useful for confirming the substitution pattern. nih.gov

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule. The spectrum would display characteristic signals for the methyl carbon, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the bicyclic indazole core. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum offers additional structural evidence.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, C-H stretches (aromatic and aliphatic), and C=C/C=N stretches associated with the indazole ring. rsc.org

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for related indazole derivatives.

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR Methyl Protons (-CH₃)δ 2.5 - 2.7 ppm (singlet)
Methylene Protons (-CH₂-)δ 4.3 - 5.0 ppm (singlet)
Aromatic Protonsδ 7.1 - 8.2 ppm (multiplets)
Carboxylic Acid Proton (-OH)δ 10.0 - 13.0 ppm (broad singlet)
¹³C NMR Methyl Carbon (-CH₃)δ 11 - 13 ppm
Methylene Carbon (-CH₂-)δ 49 - 52 ppm
Aromatic Carbonsδ 109 - 142 ppm
Carbonyl Carbon (-C=O)δ 168 - 175 ppm
IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O Stretch (Carbonyl)1680 - 1720 cm⁻¹
C-H Stretch (Aromatic/Aliphatic)2850 - 3100 cm⁻¹
C=C/C=N Stretch (Ring)1500 - 1620 cm⁻¹

Purity Assessment and Quantitative Analytical Techniques

Ensuring the purity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the primary methods for purity assessment. whiterose.ac.ukchemrxiv.org

High-Performance Liquid Chromatography (HPLC) separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. By using a calibrated detector (e.g., UV-Vis), the area under each peak can be integrated to determine the relative percentage of each component, thus providing a quantitative measure of purity. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. chemrxiv.org This hyphenated technique is exceptionally powerful as it not only separates impurities but also provides their molecular weights. This information is invaluable for identifying unknown impurities and for monitoring the progress of chemical reactions during synthesis. whiterose.ac.ukamazonaws.com The purity is typically determined by comparing the area of the main compound's peak to the total area of all peaks in the chromatogram. chemrxiv.org

Table 2: Analytical Techniques for Purity Determination

Technique Principle of Operation Information Obtained
HPLC Differential partitioning of analytes between a stationary and mobile phase.Retention time, quantitative purity (% area).
LC/MS Separation via chromatography followed by mass analysis.Retention time, molecular weight of the main compound and impurities, quantitative purity.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Confirmation of elemental composition against theoretical values. jocpr.com

X-Ray Crystallographic Studies of Indazole Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related indazole derivatives, such as 1-Methyl-1H-indazole-3-carboxylic acid, provides significant insight into the expected structural features. nih.govresearchgate.net

These studies reveal detailed information on:

Molecular Geometry : Precise bond lengths, bond angles, and torsion angles are determined, confirming the planarity of the indazole ring system.

Crystal Packing : The arrangement of molecules within the crystal lattice is elucidated. In many indazole carboxylic acids, molecules form inversion dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). nih.govresearchgate.net

The crystallographic data for a related compound, 1-Methyl-1H-indazole-3-carboxylic acid, illustrates the type of information obtained. The structure is monoclinic, and the molecules form dimers via hydrogen bonds. nih.govresearchgate.net Such data are crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Table 3: Example Crystal Data for a Related Indazole Derivative (1-Methyl-1H-indazole-3-carboxylic acid) nih.govresearchgate.net

Parameter Value
Chemical Formula C₉H₈N₂O₂
Molecular Weight 176.17
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.5470 Å, b = 14.873 Å, c = 14.924 Å
β = 93.10°
Volume 1672.7 ų
Key Feature Molecules form inversion dimers via O-H···O hydrogen bonds.

Computational and Theoretical Investigations of 3 Methyl 1h Indazol 1 Yl Acetic Acid

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of indazole derivatives. Methodologies such as B3LYP with basis sets like 6-311++G** are commonly used to perform these calculations, offering a balance between accuracy and computational cost. Such studies on related indazole acetic acid derivatives have successfully predicted molecular structures, vibrational frequencies, and electronic properties. tandfonline.com

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its stability and reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify sites susceptible to electrophilic and nucleophilic attack. For indazole derivatives, these calculations typically reveal the distribution of electron density across the molecule, highlighting electronegative regions around the nitrogen and oxygen atoms. nih.gov

Table 1: Representative Electronic Properties Calculated for Indazole Derivatives using DFT Note: This table is illustrative, based on typical values for related indazole compounds.

Parameter Description Typical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.0 to 5.0 eV
Dipole Moment Measure of the molecule's overall polarity 2.0 to 5.0 Debye

Reactivity Predictions and Mechanistic Insights

DFT is a powerful tool for predicting the chemical reactivity of molecules. Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactive nature. Frontier molecular orbital (FMO) analysis, focusing on the distribution of HOMO and LUMO, indicates the likely sites for electrophilic and nucleophilic reactions. tandfonline.com For instance, in related indazole compounds, the carboxyl group and the pyrazole (B372694) ring are often identified as key regions for chemical interactions. tandfonline.com These theoretical insights are invaluable for designing synthetic pathways and understanding reaction mechanisms.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on (3-methyl-1H-indazol-1-yl)acetic acid are not widely documented, this technique is frequently applied to similar heterocyclic compounds to understand their dynamic behavior in various environments, such as in solution. ajchem-a.com

MD simulations, often using force fields like CHARMM or AMBER, can predict how the molecule interacts with solvent molecules and explore its conformational landscape. ajchem-a.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a molecule's backbone atoms over time compared to a reference structure, indicating the stability of the simulation and the molecule's conformation. ajchem-a.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual atoms or residues, highlighting flexible regions within the molecule.

These simulations provide a dynamic picture that complements the static information obtained from quantum mechanical calculations.

Tautomeric Equilibrium Analysis of the Indazole Core

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. The relative stability of these tautomers is a critical aspect of their chemistry and biological activity. nih.gov

Computational studies have consistently shown that for the parent indazole and its substituted derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net DFT and ab initio (MP2) calculations have been used to quantify this energy difference. For the parent indazole, the 1H-tautomer is calculated to be approximately 15 kJ·mol⁻¹ (3.6 kcal/mol) more stable than the 2H form. nih.gov Similarly, for 1-methylindazole, the N1-substituted isomer is energetically favored over the N2-substituted isomer by about 3.2 kcal/mol in terms of free energy. chemicalbook.com This inherent stability of the 1H-indazole form means that this compound is the predominant and most stable tautomer under normal conditions.

Table 2: Calculated Energy Differences Between Indazole Tautomers

Compound Method Energy Difference (1H more stable than 2H) Reference
Indazole MP2/6-31G** 15 kJ·mol⁻¹ nih.gov
1-Methylindazole vs. 2-Methylindazole Calculation 3.2 kcal/mol (Free Energy) chemicalbook.com
1-Methylindazole vs. 2-Methylindazole MP2/6-31G* 3.6 kcal/mol (with thermal correction) chemicalbook.com

Molecular Modeling and Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indazole derivatives, docking is widely used to investigate their potential as inhibitors or modulators of biological targets like enzymes and receptors. tandfonline.com

While docking studies specifically for this compound are not prevalent in the literature, numerous studies on closely related indazole acetic acids and other indazole derivatives have demonstrated their potential to interact with various protein targets. These studies provide a framework for how this compound might be investigated. The process involves docking the ligand into the active site of a target protein and calculating a binding score or energy, which estimates the binding affinity. The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Table 3: Examples of Molecular Docking Studies on Related Indazole Compounds Note: This table shows results for compounds structurally related to this compound to illustrate the application of molecular docking.

Ligand Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Reference
2-(5-nitro-1H-indazol-1-yl) acetic acid SARS CoV-2 3CLpro -5.57 Not Specified tandfonline.com
1-butyl-1H-indazole-3-carboxamide derivatives Renal Cancer Receptor (6FEW) Up to -7.9 Not Specified nih.gov
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine MDM2 receptor (1RV1) -359.2 (arbitrary units) GLN72, HIS73 researchgate.net

These computational approaches are essential for rational drug design, allowing for the screening of compounds and the optimization of lead structures to improve binding affinity and selectivity for a specific biological target.

Ligand-Protein Binding Affinity Predictions

No publicly available studies were found that predict the binding affinity of this compound to any specific protein target. Therefore, no data table on binding energies or affinity constants can be provided.

Identification of Key Intermolecular Interactions

Similarly, there is a lack of published research identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between this compound and any protein. As a result, a detailed analysis and data table of these interactions cannot be generated.

Structure Activity Relationship Sar Studies of 3 Methyl 1h Indazol 1 Yl Acetic Acid Derivatives

Influence of Substituents on the Indazole Ring System on Bioactivity

The bioactivity of indazole derivatives is significantly modulated by the nature and position of substituents on the bicyclic ring system. nih.gov SAR studies have demonstrated that both electron-donating and electron-withdrawing groups can have a profound impact on potency and selectivity. nih.govresearchgate.net

For instance, in a series of 1H-indazole derivatives developed as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the introduction of substituents at both the 4- and 6-positions of the indazole ring was found to be crucial for inhibitory activity. nih.gov Specifically, a compound featuring a 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol structure showed potent IDO1 inhibition with an IC₅₀ value of 5.3 μM. nih.gov This highlights the importance of specific substitution patterns for achieving desired biological effects. nih.gov

Further studies on 3-substituted 1H-indazoles revealed that a carbohydrazide (B1668358) moiety at the C3 position was critical for strong IDO1 inhibitory activity. nih.gov The presence of the 1H-indazole ring, combined with appropriately substituted side chains, appears to be a key pharmacophoric feature. nih.gov

In the context of Akt inhibitors, substitutions at the C7 position of the indazole ring were explored to achieve selectivity. It was hypothesized that introducing bulky substituents at C7 would clash with the gatekeeper methionine residue of the wild-type enzyme, thereby favoring binding to engineered, analog-sensitive kinases. ucsf.edu Additionally, it has been noted that analogues with a methyl group at the C3 position are approximately 5-fold more potent against Akt than the corresponding 3-hydrogen derivatives. ucsf.edu

The electronic nature of substituents also plays a role. While the introduction of an electron-withdrawing chlorine atom at the 4-position did not significantly alter reaction outcomes in certain syntheses, electron-donating groups like methoxy (B1213986) or benzyloxy at the 5-position led to a marked reduction in yield, potentially by lowering the electrophilicity of reaction intermediates. researchgate.net Conversely, electron-withdrawing groups such as chlorine or trifluoromethyl at the 6-position were well-tolerated. researchgate.net

Compound/Derivative Substitution on Indazole Ring Biological Target/Activity Key Finding Reference
Indazole Derivative4-(((Amino)methyl)phenol) and 6-BromoIDO1 InhibitionDisubstitution at positions 4 and 6 is crucial for potent activity (IC₅₀ = 5.3 μM). nih.gov
A-443654 Analogue3-MethylAkt InhibitionThe 3-methyl group increases potency by approximately 5-fold compared to 3-H. ucsf.edu
A-443654 Analogue7-AlkylAkt InhibitionSubstitution at C7 is a promising strategy for achieving selectivity. ucsf.edu
3-Amino-3-(2-nitroaryl)propanoic acid precursor5-Methoxy or 5-Benzyloxy (electron-donating)Synthesis YieldReduced reaction yields, possibly due to decreased electrophilicity. researchgate.net
3-Amino-3-(2-nitroaryl)propanoic acid precursor6-Chloro or 6-Trifluoromethyl (electron-withdrawing)Synthesis YieldWell-tolerated in the reaction, leading to good yields of the target compounds. researchgate.net

Positional Isomerism and its Impact on Pharmacological Profiles

The indazole ring system can be substituted at two different nitrogen atoms, leading to N-1 and N-2 positional isomers. This isomerism can have a profound effect on the pharmacological profile of the resulting compounds. researchgate.netnih.gov Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are often favored kinetically during synthesis. nih.gov

The specific regiochemistry is often critical for biological activity. For example, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the 3-carboxamide regioisomer was essential for activity. The N-1 substituted indazole-3-carboxamide (12d) actively inhibited calcium influx with a sub-micromolar IC₅₀, whereas its reverse amide isomer (9c) was completely inactive, even at high concentrations. nih.gov This demonstrates that a specific orientation of the amide linker is crucial for interacting with the biological target. nih.gov

In the development of M1 positive allosteric modulators (PAMs), regioisomeric N-methyl indazoles attached to a dihydropyrazolo[1,5-a]pyrazin-4-(5H)-one core showed significant differences in activity. The specific placement of the nitrogen atom within the indazole ring dramatically influenced the compound's ability to modulate the M1 receptor. researchgate.net

The synthesis of indazole derivatives often yields a mixture of N-1 and N-2 isomers, with the ratio being influenced by reaction conditions such as the solvent, base, and alkylating agent used. nih.gov For instance, the alkylation of 1H-indazole with halo esters in an alkaline solution typically produces a predominance of the N-1 isomer. nih.gov However, selective synthesis methods have been developed. The use of trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles. organic-chemistry.org Similarly, regioselective synthesis of N1- and N2-ribonucleosides has been achieved by controlling the reaction conditions, with thermodynamic control favoring the N1-isomer and kinetic control favoring the N2-isomer. nih.gov

Isomer Pair Scaffold/Target N-1 Isomer Activity N-2 Isomer Activity Conclusion Reference
Indazole-3-carboxamide vs. reverse amideCRAC Channel BlockersActive (sub-μM IC₅₀)Inactive (at 100μM)The specific 3-carboxamide regiochemistry is critical for activity. nih.gov
N-Me indazole dihydropyrazolo[1,5-a]pyrazin-4-(5H)-onesM1 PAMsActiveInactive/Significantly reduced activityThe position of the nitrogen linkage profoundly affects M1 PAM activity. researchgate.net
4-Nitroindazole ribonucleosidesN/A (Synthetic study)Formed under thermodynamic control.Formed under kinetic control.Reaction conditions dictate the regioselective outcome. nih.gov
General Indazole AlkylationN/A (Synthetic study)Generally the thermodynamically more stable and predominant product.Kinetically favored product, can be selectively synthesized.The N-1 and N-2 isomers can be selectively prepared. nih.gov

Role of the Acetic Acid Moiety and its Derivatives in Biological Potency

The acetic acid moiety attached to the indazole nitrogen is a key structural feature that can be modified to tune the biological potency and properties of the molecule. This carboxylic acid group can be converted into various derivatives, such as esters or amides, or the linker itself can be altered. diva-portal.orgderpharmachemica.com

Research has shown that the synthesis of indazole acetic acids can be adapted to produce variants, including unsubstituted, hydroxy-, and alkoxy-acetic acid derivatives, simply by selecting an appropriate nucleophile or solvent during the reaction. researchgate.netdiva-portal.org This flexibility allows for the exploration of how modifications to the acetic acid side chain impact biological activity. For example, a series of indazole carboxylic acid analogues have been investigated as antispermatogenic agents, with gamendazole (B1674601) being a particularly potent example. oup.com

Conversion of the carboxylic acid to an amide (carboxamide) is a common strategy in medicinal chemistry. In one study, a series of novel 1H-indazole-3-carboxamides were synthesized by coupling the indazole core with various substituted aryl or aliphatic amines. derpharmachemica.comresearchgate.net These modifications led to compounds with antimicrobial activity. derpharmachemica.comresearchgate.net Another study involved synthesizing aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives, where the carboxylic acid was converted to a hydrazide and then coupled with various aryl acids, resulting in compounds with antibacterial properties. jocpr.com

The specific nature of the group attached to the amide can significantly influence activity. For instance, in a series of indazole-3-carboxamide derivatives, compounds with different piperazine (B1678402) or pyrrolidine (B122466) groups attached to the carbonyl showed varying antimicrobial profiles. derpharmachemica.comresearchgate.net

Parent Moiety Derivative Type Modification Resulting Activity/Property Reference
Indazole Acetic AcidHydroxy- and Alkoxy-acetic acidsIntroduction of -OH or -OR group on the α-carbon of the acetic acid moiety.Provides structural diversity for exploring SAR in drug discovery programs. researchgate.netdiva-portal.org
Indazole Carboxylic AcidCarboxamideCoupling with various substituted aryl or aliphatic amines (e.g., piperazines, pyrrolidines).Resulted in derivatives with antimicrobial activity. derpharmachemica.comresearchgate.net
Indazole Carboxylic AcidHydrazide-HydrazoneConversion to a carbohydrazide and coupling with various aryl acids.Led to compounds with antibacterial activity against E. coli, S. aureus, etc. jocpr.com
Indazole Carboxylic AcidAcrylic Acid Analogue (Gamendazole)Replacement of acetic acid with an acrylic acid moiety and other substitutions.Potent oral antispermatogenic agent. oup.com

Comparative Structure-Activity Insights with Related Heterocyclic Scaffolds

The indazole ring is often considered a bioisostere of other heterocyclic systems, and comparing their SAR provides valuable insights for drug design. cambridgemedchemconsulting.com Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. rroij.com

Indazole vs. Pyrazole (B372694): The pyrazole ring is the non-fused core of the indazole system. researchgate.net Studies comparing these scaffolds have shown that the presence of the fused benzene (B151609) ring in indazole can significantly impact activity. In a quantitative analysis of anticancer agents, compounds with an unfused pyrazole ring showed, on average, better anti-proliferative effects compared to indazole derivatives. mdpi.com However, the indazole scaffold is crucial in numerous clinically approved drugs, suggesting its utility is highly context-dependent. researchgate.netnih.gov

Indazole vs. Imidazole (B134444): Imidazole, a five-membered ring with two non-adjacent nitrogen atoms, is another common heterocyclic scaffold. researchgate.net While both pyrazole and imidazole scaffolds demonstrate significant anti-proliferative potential, the specific arrangement of nitrogen atoms influences their interaction with biological targets. mdpi.com

Indazole vs. Other Heterocycles: In the search for novel drug candidates, the indazole core has been compared with various other heterocycles. For instance, in the development of RORγt inverse agonists, a trisubstituted isoxazole (B147169) core was identified as a novel and potent chemotype, distinct from indazole-based ligands. dundee.ac.uk In another study, the bioisosteric replacement of a group in a lead compound with a 1,2,4-oxadiazole (B8745197) ring led to the most potent and selective MAO-B inhibitor in the series, demonstrating the value of exploring different heterocyclic cores. nih.gov

The concept of bioisosterism also extends to the carboxylic acid moiety, which can be replaced by acidic heterocycles like tetrazole or 5-oxo-1,2,4-oxadiazole to modulate properties like acidity and bioavailability.

Scaffold 1 Scaffold 2 Biological Target/Activity Comparative SAR Insight Reference
IndazoleUnfused PyrazoleAnticancer (Anti-proliferative)Unfused pyrazole derivatives showed better average anti-proliferative effects in a large dataset analysis. mdpi.com
IndazolePyrazole and ImidazoleAnticancer (Anti-proliferative)Pyrazole and imidazole scaffolds exhibit similar, significant anti-proliferative potential. mdpi.com
Indazole-based ligandsTrisubstituted IsoxazoleRORγt Inverse AgonismIsoxazole was identified as a potent, novel allosteric modulator scaffold, distinct from indazoles. dundee.ac.uk
Phenyl group (in an indazole series)1,2,4-OxadiazoleMAO-B InhibitionBioisosteric replacement with 1,2,4-oxadiazole yielded the most potent and selective inhibitor. nih.gov

Biological Activities and Mechanistic Insights of 3 Methyl 1h Indazol 1 Yl Acetic Acid and Its Derivatives Excluding Clinical Trials

In Vitro Antiproliferative and Apoptotic Activities in Cellular Models

Derivatives of the indazole core structure have demonstrated significant antiproliferative and pro-apoptotic effects across a variety of human cancer cell lines. nih.govnih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective fragment for binding to the hinge region of kinases, contributing to the antitumor activity of compounds like Linifanib and Entrectinib. nih.gov

A series of synthesized 1H-indazol-3-amine derivatives were evaluated for their antiproliferative activity against several human cancer cell lines. One promising compound, 6o , showed a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov Similarly, novel 3-(pyrrolopyridin-2-yl)indazole derivatives displayed vigorous potency against the HL60 human leukemia cell line. nih.gov

Another study focused on 3-amino-N-phenyl-1H-indazole-1-carboxamides, with compound 1c emerging as the most active in the series. It inhibited cell growth with a mean GI50 of 1.90 μM across the full NCI 60-cell line panel and was particularly effective against colon and melanoma cell lines. nih.gov Further research on similar derivatives identified compounds 10d and 10e as capable of inhibiting the growth of numerous neoplastic cell lines at sub-micromolar concentrations. nih.gov The antiproliferative activity of various indazole derivatives is summarized in the table below.

CompoundCell LineActivityReference
6o K562 (Leukemia)IC50 = 5.15 µM nih.gov
1c NCI-60 PanelMean GI50 = 1.90 µM nih.gov
10d, 10e SR (Leukemia)GI50 < 1 µM (0.0153 µM) nih.gov
W24 HT-29, MCF-7, A-549, HepG2, HGC-27IC50 = 0.43-3.88 µM nih.gov
Compound 32, 33 HeLa, A2780, MSTO-211HGI50 < 5 µM acs.org

The antiproliferative effects of indazole derivatives are often linked to their ability to induce apoptosis, or programmed cell death. The methyl ester derivative of indomethacin (B1671933) (M-IN ), an indole-3-acetic acid derivative, was shown to cause apoptotic body formation, DNA fragmentation, and degradation of PARP and pro-caspase 3 in HL-60 promyelocytic leukemia cells. researchgate.net This indicates activation of the caspase cascade, a central component of the apoptotic pathway. researchgate.netnih.gov

In studies with the indazole derivative W24 , apoptosis induction in HGC-27 gastric cancer cells was associated with the regulation of apoptosis-related proteins such as BAD and Bcl-xL. nih.gov The compound also triggered changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, events characteristic of the intrinsic apoptotic pathway. nih.gov Similarly, the 3-methyl-2-phenyl-1H-indole derivative 32 was found to induce a concentration-dependent collapse of the mitochondrial transmembrane potential, confirming the involvement of mitochondria in its apoptotic mechanism. acs.org Acetic acid itself has been shown to induce a mitochondria-dependent apoptotic process in yeast models, involving ROS accumulation and cytochrome c release. nih.govfrontiersin.org

In addition to inducing apoptosis, certain indazole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. Analysis of K562 cells treated with compound 1c revealed a significant increase in the population of cells in the G0-G1 phase of the cell cycle. nih.gov This cell cycle arrest was accompanied by an increase in the ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb. nih.govnih.gov

Enzyme Inhibition Mechanisms

The biological activities of indazole derivatives are frequently traced to their ability to inhibit specific enzymes that are crucial for cell growth and survival.

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in cellular signaling, particularly in immune cells, and its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers. bohrium.commdpi.com A series of 1H-pyrazolo[3,4-d]pyrimidin-4-amine-tethered 3-methyl-1-aryl-1H-indazoles were designed as highly selective and potent PI3Kδ inhibitors. nih.gov Compound (S)-29 from this series was identified as a candidate with high PI3Kδ inhibitory activity and isoform selectivity. nih.gov The design of these inhibitors often targets the ATP binding site of the p110δ subunit of the enzyme. mdpi.com

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in signaling pathways that regulate cellular growth and survival, making it a critical target for cancer drug development. rsc.orgnih.gov The PI3K/Akt signaling pathway is often dysregulated in human cancers. nih.gov The first selective Akt inhibitors reported were based on an indazole scaffold. nih.govresearchgate.net

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase inhibitory activity. ias.ac.in These compounds were tested for their ability to inhibit Akt kinase that was immunoprecipitated from K562 chronic myelogenous leukemia cells. ias.ac.in The development of such indazole-based compounds represents a significant effort to create potent and selective inhibitors of Akt for therapeutic purposes. rsc.orgias.ac.in

Modulatory Effects on Cellular Signaling Pathways

The inhibition of key enzymes like PI3Kδ and Akt by indazole derivatives leads to broader effects on downstream cellular signaling pathways. The PI3K/Akt/mTOR pathway is one of the most commonly dysregulated pathways in cancer, controlling cell proliferation, migration, and survival. nih.gov

The indazole derivative W24 was shown to target the PI3K/Akt/mTOR pathway in HGC-27 gastric cancer cells. nih.gov Its mechanism of action involves inhibiting proliferation by affecting DNA synthesis and inducing apoptosis. nih.gov Furthermore, W24 was found to inhibit the migration and invasion of these cancer cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT) and reducing the expression of key transcription factors like Snail and Slug. nih.gov These findings highlight that 3-amino-1H-indazole derivatives can serve as a promising scaffold for developing inhibitors that target this critical cancer-related signaling cascade. nih.gov

Antimicrobial Efficacy of (3-methyl-1H-indazol-1-yl)acetic acid and its Derivatives

The indazole scaffold is a prominent feature in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. mdpi.com Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of 3-methyl-1H-indazole derivatives. A series of these compounds, specifically 1a-1d and 2a-2d, were synthesized and showed activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. plu.mx Notably, the compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (compound 1d) exhibited the most significant antibacterial activity against both bacterial strains at a concentration of 300 μg/ml, compared to the standard drug ciprofloxacin. plu.mx

Further research involving the synthesis of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives (4a-e) also revealed moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

The following table summarizes the antibacterial activity of selected 3-methyl-1H-indazole derivatives.

Table 1: Antibacterial Activity of Selected 3-methyl-1H-indazole Derivatives

Compound Test Organism Activity Reference
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Bacillus subtilis Active plu.mx
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole Escherichia coli Active plu.mx
2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives Staphylococcus aureus Moderately Active researchgate.net
2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives Bacillus subtilis Moderately Active researchgate.net
2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives Escherichia coli Moderately Active researchgate.net
2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives Pseudomonas aeruginosa Moderately Active researchgate.net

Antifungal Activity

In addition to antibacterial properties, derivatives of indazole have been investigated for their efficacy against fungal pathogens. A study on 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives (4a-e) demonstrated good antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Specifically, compounds 4b and 4d showed significant activity against A. niger and C. albicans, respectively. researchgate.net

Another study focusing on 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com Furthermore, some indole-based 1,3,4-oxadiazoles have exhibited higher antifungal activity than the natural product pimprinine. nih.gov

The table below presents the antifungal activity of selected indazole derivatives.

Table 2: Antifungal Activity of Selected Indazole Derivatives

Compound Test Organism Activity Reference
2-[(3-methyl-1H-indazol-1-yl)-3-(2-chlorophenyl)]-1, 8-naphthyridine (4d) Candida albicans Significant researchgate.net
2-[(3-methyl-1H-indazol-1-yl)-3-(phenyl)]-1, 8-naphthyridine (4b) Aspergillus niger Significant researchgate.net
2,3-diphenyl-2H-indazole derivative (18) Candida albicans Growth Inhibition mdpi.com
2,3-diphenyl-2H-indazole derivative (23) Candida albicans Growth Inhibition mdpi.com
2,3-diphenyl-2H-indazole derivative (18) Candida glabrata Growth Inhibition mdpi.com
2,3-diphenyl-2H-indazole derivative (23) Candida glabrata Growth Inhibition mdpi.com

Anti-inflammatory Properties of Indazole Derivatives

Indazole derivatives have shown significant potential as anti-inflammatory agents. nih.gov Studies have indicated that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

Research has demonstrated that indazole and its derivatives can dose-dependently and time-dependently inhibit carrageenan-induced hind paw edema in rats, a common model for acute inflammation. nih.gov The anti-inflammatory action of these compounds is believed to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins (B1171923) which are key players in the inflammatory response. mdpi.comnih.gov

In addition to COX-2 inhibition, indazole derivatives have been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.gov Furthermore, these compounds exhibit free radical scavenging activity, which may also contribute to their anti-inflammatory effects. nih.gov Some 2H-indazole derivatives, such as compounds 18, 21, 23, and 26, have displayed in vitro inhibitory activity against human COX-2. mdpi.com

Antiviral Activities

The indazole nucleus is a key structural component in a number of compounds that have been investigated for their antiviral properties. researchgate.net Research has explored the efficacy of indazole derivatives against a range of viruses.

For instance, certain 1H-indazoles have been identified as active pharmacophores with antiviral properties. researchgate.net A study on 1-aminobenzyl-1H-indazole-3-carboxamide analogues led to the development of two potent antiviral compounds against the hepatitis C virus (HCV). nih.gov These analogues, 5n and 5t, demonstrated significant potency and selectivity, making them promising candidates for further development as antiviral agents. nih.gov

Derivatives of 3-methyl-1,5-diphenyl-1H-pyrazole have also been synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus type-1. researchgate.net

Antiprotozoal Activities

Indazole derivatives have emerged as a promising class of compounds with significant activity against various protozoan parasites. mdpi.commdpi.com Several studies have highlighted their potential in combating infections caused by these microorganisms.

A series of 2H-indazole derivatives were synthesized and tested against the intestinal and vaginal pathogens Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com The results revealed that these compounds possess potent antiprotozoal activity, with many being more effective than the reference drug, metronidazole (B1676534). mdpi.com For example, compound 18 was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Further research on 2-phenyl-2H-indazole derivatives has provided insights into the structural features that enhance their antiprotozoal activity. mdpi.com It was observed that the presence of electron-withdrawing groups on the 2-phenyl ring favors activity against the three tested protozoa. mdpi.com The indazole nucleus is considered a promising framework for designing new antiprotozoal agents. mdpi.com

Broader Interactions with Specific Molecular Targets and Biological Systems

The diverse pharmacological activities of indazole derivatives stem from their ability to interact with a variety of specific molecular targets and biological systems. Their structural similarity to biomolecules like adenine (B156593) and guanine (B1146940) allows them to readily interact with biopolymers in living systems. researchgate.net

One of the key molecular targets for the anti-inflammatory action of indazoles is the enzyme cyclooxygenase-2 (COX-2). nih.gov Inhibition of COX-2 by these compounds reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov

In the context of their antimicrobial activity, some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme involved in DNA replication. mdpi.com

Furthermore, indazole derivatives have shown high potential affinity for serotonin (B10506) 5-HT3 and 5-HT1A receptors, as well as I2 imidazoline (B1206853) receptors, suggesting their potential utility in neurological and psychiatric disorders. researchgate.net The broad spectrum of biological activities reported for indazole-containing compounds also includes anti-platelet, anti-tumor, and cardioprotective properties. researchgate.net

Medicinal Chemistry Approaches and Rational Drug Design Pertaining to 3 Methyl 1h Indazol 1 Yl Acetic Acid

(3-methyl-1H-indazol-1-yl)acetic acid as a Privileged Scaffold in Modern Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The indazole core is widely recognized as such a scaffold, being present in numerous approved drugs and clinical candidates. researchgate.netnih.govnih.gov Its utility stems from several key features:

Hydrogen Bonding Capability: The two adjacent nitrogen atoms in the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the amino acid residues in the binding pockets of proteins. researchgate.net

Bioisosteric Resemblance: Indazole is often considered a bioisostere of indole (B1671886) and other bicyclic heterocyles like benzimidazoles, which are prevalent in biologically active natural products and synthetic compounds. This allows medicinal chemists to use the indazole scaffold in "scaffold hopping" strategies to generate novel intellectual property and improve pharmacological properties. diva-portal.org

Tunable Physicochemical Properties: The indazole ring system allows for substitution at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The acetic acid moiety at the N1 position of this compound, for instance, introduces a key acidic functional group that can engage in ionic interactions and improve aqueous solubility.

The presence of the indazole scaffold in a variety of clinically used drugs, such as the anti-cancer agents Axitinib and Pazopanib, and the antiemetic Granisetron, underscores its privileged nature. researchgate.netdiva-portal.org These drugs target a diverse range of proteins, including tyrosine kinases and serotonin (B10506) receptors, highlighting the scaffold's versatility. The this compound structure, in particular, serves as a valuable building block, combining the privileged indazole core with a carboxylic acid functional group that can be crucial for target engagement or for modifying pharmacokinetic profiles.

Rational Design and Synthesis of Novel Indazole-Containing Drug Candidates

The development of new drug candidates from the this compound scaffold relies on principles of rational drug design, often coupled with innovative synthetic strategies.

Rational Design Approaches:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed to design indazole derivatives that fit precisely into the binding site. This approach was utilized in the development of potent inhibitors for targets like epidermal growth factor receptor (EGFR) kinase, where the indazole scaffold was designed to interact with key residues in the ATP-binding pocket. nih.gov

Fragment-Based Lead Discovery (FBLD): This technique involves screening small molecular fragments for weak binding to a target. Hits containing the indazole core can then be grown or linked to generate more potent lead compounds. FBLD has been successfully used to identify indazole-based inhibitors for various kinases. nih.gov

Bioisosteric Replacement: As mentioned, the indazole ring can be used as a bioisostere for other heterocycles. Similarly, the acetic acid side chain of this compound can be replaced with other acidic groups (e.g., tetrazoles) or functional groups that can mimic its interactions, a strategy employed in designing anticandidal agents. nih.gov

Synthesis of Indazole Derivatives:

The synthesis of indazole derivatives, including those based on the this compound framework, can be achieved through various methods. A common approach involves the construction of the indazole ring from appropriately substituted benzene (B151609) precursors. For instance, a novel cascade N-N bond-forming reaction has been developed for the synthesis of indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids. diva-portal.org This method offers a convenient way to produce a variety of substituted indazole acetic acids. diva-portal.orgnih.govnih.gov

Furthermore, the carboxylic acid group of this compound serves as a versatile handle for further chemical modifications. Standard amide coupling reactions can be used to link a wide range of amines to the acetic acid moiety, creating libraries of novel indazole-3-carboxamide derivatives for biological screening. researchgate.net

Below is a table summarizing some rationally designed indazole-based inhibitors and their targets.

Compound ClassDesign StrategyTargetReference
1H-Indazole-3-carboxamidesFragment-Based Screeningp21-activated kinase 1 (PAK1) researchgate.net
1H-Indazole derivativesStructure-Guided DesignEpidermal Growth Factor Receptor (EGFR) nih.gov
3-Phenyl-1H-indazole derivativesBioisosteric ReplacementAnticandidal nih.gov
Thiazolyl-indazole derivativesHeterocyclizationSARS-CoV-2 Main Protease (MPro) chemrxiv.org

Strategies for Lead Optimization of Indazole Derivatives

Once a lead compound containing the this compound scaffold is identified, the process of lead optimization begins. The goal is to improve its potency, selectivity, and pharmacokinetic properties to make it a viable drug candidate.

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For indazole derivatives, this often involves exploring different substituents on the benzene ring, altering the group at the 3-position (the methyl group in this case), and modifying the acetic acid side chain. For example, in a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine CCK-A agonists, SAR studies revealed that both agonist efficacy and binding affinity were modulated by variations in the substituents on the indazole N1-moiety. rsc.org

Improving Pharmacokinetic Properties: A lead compound must have suitable ADME (absorption, distribution, metabolism, and excretion) properties. For indazole derivatives, optimization efforts may focus on:

Metabolic Stability: Introducing blocking groups, such as fluorine atoms, at sites of potential metabolism can enhance the compound's stability.

Solubility: The carboxylic acid group of this compound generally imparts good aqueous solubility. However, further modifications to the scaffold might necessitate adjustments to maintain an optimal solubility profile.

Reducing Off-Target Effects: Privileged scaffolds, by their nature, can bind to multiple targets. During lead optimization, it is crucial to enhance selectivity for the desired target to minimize potential side effects. This can be achieved by designing modifications that exploit unique features of the target's binding site that are not present in off-targets.

The following table provides examples of lead optimization strategies applied to indazole-based compounds.

Optimization GoalStrategyExample Compound ClassReference
Improve Potency & SelectivitySystematic scaffold optimization1-Methyl-3-(pyridin-3-yl)-1H-indol derivatives (related scaffold) elsevierpure.com
Enhance EfficacySAR on C3 and N1 pharmacophores3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines rsc.org
Modulate Antiplatelet ActivitySAR on 1-benzyl and alcohol groups3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole analogs nih.gov

Development of Chemical Probes Based on the Indazole Core

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. nih.gov The indazole scaffold, due to its favorable drug-like properties and tunable nature, is an attractive core for the development of such probes.

Types of Indazole-Based Chemical Probes:

Fluorescent Probes: By attaching a fluorophore to the indazole scaffold, researchers can create probes that allow for the visualization of the target's location and dynamics within living cells. For example, an indazole-fused rhodamine dye has been developed as a fluorescent probe for the selective detection of mercury ions, demonstrating the utility of the indazole core in sensor design. researchgate.net Similarly, indazole derivatives containing salicylaldimine have been investigated as materials for fluorescent sensors. rsc.org

Photoaffinity Probes: These probes contain a photo-reactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target and its binding partners. Photoaffinity probes based on scaffolds like imidazopyrazine, which is related to indazole, have been used for proteome selectivity profiling of kinase inhibitors. nih.gov This principle can be extended to the indazole core to identify the cellular targets of bioactive indazole derivatives.

Biotinylated Probes: The addition of a biotin (B1667282) tag to an indazole-based ligand allows for the affinity-based purification of the target protein from a complex biological sample using streptavidin-coated beads.

The development of chemical probes from the this compound scaffold would involve functionalizing the carboxylic acid group or other positions on the indazole ring with the desired tag (fluorophore, photo-reactive group, or biotin). These tools would be invaluable for target validation, studying drug-target engagement, and elucidating the mechanism of action of novel indazole-based therapeutic agents. researchgate.netelsevierpure.com

Advanced Applications and Emerging Research Areas for 3 Methyl 1h Indazol 1 Yl Acetic Acid Derivatives

Applications in Materials Science

The inherent properties of the indazole nucleus, such as its aromaticity, presence of heteroatoms, and ability to engage in various intermolecular interactions, make its derivatives suitable for applications in materials science. One of the most notable emerging areas is in the protection of metals from corrosion.

Derivatives of the indazole scaffold have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen) in the indazole ring, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms.

The protective film formed by the inhibitor molecules can block the active sites on the metal surface where corrosion processes (both anodic metal dissolution and cathodic hydrogen evolution) occur. Research into indazole derivatives has shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.

A study on the inhibitory effect of two indazole derivatives, 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole, on C38 steel in a 1 M HCl solution revealed high inhibition efficiencies. The effectiveness of these compounds was found to increase with higher concentrations, reaching maximum values of 96.49% and 94.73% respectively at a concentration of 10⁻³ M. The adsorption of these indazole derivatives on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. The presence of the indazole ring and substituents influences the electron density and, consequently, the strength of the adsorption and the resulting inhibition efficiency.

Table 1: Inhibition Efficiency of Selected Indazole Derivatives on C38 Steel in 1 M HCl

CompoundConcentration (M)Inhibition Efficiency (%)
2-methyl-6-nitro-2H-indazole10⁻³96.49
1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole10⁻³94.73

Utilization as Key Chemical Intermediates in Complex Organic Synthesis

(3-methyl-1H-indazol-1-yl)acetic acid and its parent compound, 3-methyl-1H-indazole, are valuable intermediates in the field of organic synthesis. google.com The indazole core is a privileged scaffold, frequently incorporated into the structure of pharmacologically active molecules. nih.govnih.govresearchgate.net Consequently, synthetic routes to create diverse libraries of indazole derivatives are of high importance.

Indazole acetic acids serve as versatile building blocks because they possess multiple reactive sites that allow for further modification. researchgate.netdiva-portal.orgwhiterose.ac.uk The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which can then undergo further reactions. nih.gov This versatility allows chemists to attach various substituents and build more complex molecular architectures. For instance, a novel cascade N-N bond-forming reaction has been developed for the synthesis of various indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids, highlighting the accessibility and modularity of these intermediates. diva-portal.orgwhiterose.ac.uk This methodology enables the creation of unsubstituted, hydroxy-, and alkoxy-indazole acetic acid derivatives, providing a valuable strategy for generating scaffolds for drug discovery programs. researchgate.netdiva-portal.orgwhiterose.ac.uk

The synthesis of 3-methyl-1H-indazole itself is a critical first step, and efficient industrial processes have been developed for its large-scale production. google.com Once formed, this core can be N-alkylated with agents like ethyl bromoacetate (B1195939) to produce the corresponding acetic acid derivatives, which then serve as platforms for creating more elaborate molecules intended for various biological targets. nih.gov

Potential in Agrochemical Development

The indazole heterocyclic system is gaining recognition as a promising toxophore in the design of new agrochemicals, including herbicides, fungicides, and insecticides. google.comresearchgate.net The structural similarity of indazole to other biologically active heterocycles has prompted researchers to explore its potential in crop protection.

Research has shown that certain indazole derivatives exhibit potent herbicidal activity. For example, a series of novel 6-Indazolyl-2-picolinic acids were designed and synthesized, showing excellent inhibitory activities against the root growth of several weed species. mdpi.com Another study focused on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which demonstrated potent herbicidal activity against annual weeds in paddy fields with good selectivity for rice. nih.gov These findings indicate that the indazole scaffold can be effectively incorporated into molecules that target biological pathways specific to plants.

Beyond herbicides, the indazole core has been investigated for other agrochemical applications. Patents have been filed for substituted indazoles intended for use in controlling invertebrate pests, suggesting potential as insecticides. google.com Furthermore, some 2H-indazole-3-carboxamide derivatives have been reported to possess fungicidal and miticidal activity. googleapis.com While research into this compound specifically in this context is still emerging, the proven activity of other indazole derivatives provides a strong rationale for its exploration and development as a lead structure in future agrochemical products.

Table 2: Agrochemical Applications of Indazole Scaffolds

Indazole Derivative TypeApplicationTarget Organism/WeedReference
6-Indazolyl-2-picolinic acidsHerbicideDicotyledonous grasses mdpi.com
4,5,6,7-tetrahydro-2H-indazole derivativesHerbicideAnnual weeds in paddy fields nih.gov
2H-indazole-3-carboxamidesFungicide, MiticidePathogenic fungi, Mites googleapis.com
Substituted indazolesInsecticideInvertebrate pests google.com

Future Research Directions and Unexplored Avenues for 3 Methyl 1h Indazol 1 Yl Acetic Acid

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of medicinal chemistry and drug discovery, with significant implications for indazole research. nih.govpremierscience.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating various stages of drug development. nih.govijirt.org

Future research can utilize AI and ML for:

Predictive Modeling: Machine learning algorithms can build predictive models for the bioactivity, toxicity, and pharmacokinetic properties of novel indazole derivatives. By analyzing the chemical structures and biological data of known compounds, these models can guide the design of new molecules with improved therapeutic profiles. premierscience.com

De Novo Drug Design: AI can be employed to design novel indazole-based compounds with desired biological activities from scratch. nih.gov This approach can expand the chemical space of potential drug candidates beyond what is achievable through traditional medicinal chemistry.

Synthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient and novel synthetic routes to complex indazole derivatives. nih.govacs.org These tools can analyze known reactions and predict the most viable pathways, saving time and resources in the laboratory.

Target Identification and Validation: AI can analyze biological data to identify and validate new molecular targets for indazole-based therapies. premierscience.comijirt.org

The integration of AI and ML is expected to streamline the discovery and development of indazole-based drugs, leading to more effective and safer therapeutic agents. nih.gov

Exploration of Novel Therapeutic Indications and Biological Targets

While indazole derivatives have been investigated for a range of biological activities, there remains a vast, underexplored landscape of potential therapeutic applications. nih.govresearchgate.netresearchgate.net Future research should focus on identifying and validating novel biological targets for (3-methyl-1H-indazol-1-yl)acetic acid and its analogs.

Table 1: Potential Therapeutic Indications and Biological Targets for Indazole Derivatives

Therapeutic Area Potential Biological Target(s) Reference(s)
Oncology Fibroblast growth factor receptors (FGFRs), Indoleamine-2,3-dioxygenase1 (IDO1), Pim kinase, Aurora kinases, Bcr-Abl, Hypoxia-inducible factor-1 (HIF-1), Carbonic anhydrase (CA), VEGFR-2 nih.govnih.govnih.govwikipedia.org
Infectious Diseases Bacterial DNA Gyrase B, Fungal enzymes researchgate.netnih.gov
Inflammatory Diseases p38α (MAPK14) nih.gov
Neurological Disorders 5HT3 receptor, Myeloid differentiation protein 2/Toll-like receptor 4 nih.govnih.gov

The diverse pharmacological activities reported for the indazole scaffold, including anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties, suggest that a broad screening approach against various biological targets could yield novel therapeutic leads. nih.govresearchgate.netresearchgate.net The structural similarity of indazoles to other privileged motifs like indoles and benzimidazoles further supports their potential for interacting with a wide range of biological targets. whiterose.ac.uk

Development of Sustainable and Green Synthetic Methodologies

The growing emphasis on environmentally friendly chemical processes necessitates the development of sustainable and green synthetic methods for producing this compound and other indazole derivatives. benthamdirect.combohrium.comrsc.org Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and costly metal catalysts. researchgate.net

Future research in this area should focus on:

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that avoid the use of heavy metal catalysts, which are often toxic and expensive. rsc.orgresearchgate.net

Use of Green Solvents and Reagents: Employing environmentally benign solvents and reagents, such as water or bio-based solvents, and utilizing natural catalysts where possible. researchgate.net

Energy-Efficient Synthesis: Utilizing methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. rsc.org

Flow Chemistry: Implementing continuous-flow processes for a safer, more efficient, and scalable synthesis of indazole compounds. rsc.orgchemrxiv.org

Recent advancements in green chemistry have already demonstrated the feasibility of synthesizing indazoles using methods such as visible-light-induced reactions and natural catalysts like lemon peel powder. rsc.orgresearchgate.net

Table 2: Comparison of Conventional and Green Synthetic Approaches for Indazoles

Feature Conventional Synthesis Green Synthesis Reference(s)
Catalysts Often requires costly and toxic metal catalysts (e.g., Pd, Cu) Aims for catalyst-free or metal-free conditions; may use natural catalysts benthamdirect.comresearchgate.net
Solvents Often uses hazardous organic solvents Employs safer, greener solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.comresearchgate.net
Energy Typically requires prolonged heating Utilizes energy-efficient methods like microwave or ultrasound researchgate.netresearchgate.net

| Waste | Can generate significant amounts of waste | Focuses on atom economy to minimize byproducts | rsc.org |

Advanced Mechanistic Studies and Translational Research Opportunities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its translation into clinical applications. escholarship.org Advanced mechanistic studies can elucidate how this compound interacts with its biological targets at a molecular level, providing insights for further optimization.

Future research should involve:

Structural Biology: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and analyze the binding interactions between the compound and its target.

In Vivo Studies: Conducting preclinical studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety of the compound. rsc.orgnih.gov

Biomarker Discovery: Identifying biomarkers that can predict patient response to treatment with the compound, enabling a personalized medicine approach.

Translational research will be key to bridging the gap between preclinical findings and clinical applications. mdpi.com This will involve close collaboration between medicinal chemists, biologists, and clinicians to advance promising indazole derivatives through the drug development pipeline. The development of indazole-based compounds as clinical candidates for various diseases highlights the translational potential of this scaffold. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for (3-methyl-1H-indazol-1-yl)acetic acid, and how is regioselectivity addressed during alkylation?

  • Methodological Answer: The synthesis typically involves N-alkylation of 3-methyl-1H-indazole with halogenated acetic acid derivatives (e.g., bromoacetate). Regioselectivity challenges arise due to the potential for alkylation at multiple nitrogen sites. To favor N1-alkylation, reaction conditions such as solvent polarity (e.g., DMSO or DMF), temperature (60–80°C), and stoichiometric control are optimized. Chromatographic purification (e.g., silica gel) is often required to isolate the desired isomer, as described in analogous triazole syntheses .

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodological Answer: Purity is determined via HPLC coupled with UV detection or LC-MS, using a reversed-phase C18 column and acetonitrile/water mobile phases. Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) provides additional validation. Impurity profiling includes monitoring unreacted starting materials and byproducts from incomplete alkylation .

Q. What safety protocols are recommended for handling this compound in a research laboratory?

  • Methodological Answer: While the compound is not classified as hazardous under GHS, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of fine particles. Spills are managed by mechanical collection and disposal in compliance with institutional chemical waste policies .

Advanced Research Questions

Q. How can continuous-flow chemistry improve the scalability and sustainability of synthesizing this compound?

  • Methodological Answer: Continuous-flow reactors enhance heat/mass transfer, enabling rapid mixing and precise temperature control. A two-step process—condensation followed by alkylation—can be optimized in flow, reducing reaction times from hours to minutes. This approach minimizes solvent use (e.g., replacing DMF with ethanol/water mixtures) and improves atom economy, as demonstrated in triazole syntheses .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer: Discrepancies in unit cell parameters or anisotropic displacement ellipsoids are addressed using software suites like SHELXL for refinement and WinGX/ORTEP for visualization. Twinning or disorder issues require iterative refinement with restraints on bond lengths/angles. High-resolution data (≤1.0 Å) and validation tools (e.g., PLATON) ensure structural accuracy .

Q. How do substituents on the indazole ring influence the compound’s biological activity, and what assays are used to evaluate this?

  • Methodological Answer: Substituents modulate lipophilicity and electronic effects, impacting target binding. For example, methyl groups at the 3-position enhance metabolic stability. Biological evaluation includes:
  • Enzyme inhibition assays: Fluorescence-based or radiometric assays with purified targets (e.g., kinases).
  • Cellular uptake studies: LC-MS quantification in cell lysates after exposure.
  • Molecular docking: Simulations (e.g., AutoDock Vina) predict binding modes to guide SAR .

Q. Why might N-alkylation reactions yield low selectivity, and how can this be mitigated?

  • Methodological Answer: Low selectivity arises from similar nucleophilicities of N1 and N2 in indazole. Mitigation strategies include:
  • Protecting groups: Temporarily block N2 with a Boc group before alkylation.
  • Microwave-assisted synthesis: Enhances kinetic control, favoring N1-alkylation.
  • Solvent effects: Polar aprotic solvents stabilize transition states for N1 attack. Post-reaction HPLC tracks selectivity ratios .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in esterification reactions?

  • Methodological Answer: Discrepancies may stem from variations in activating agents (e.g., DCC vs. EDC) or reaction media (e.g., THF vs. CH₂Cl₂). Systematic optimization includes:
  • Screening coupling agents (e.g., HATU, DMTMM).
  • Monitoring reaction progress via TLC or in-situ IR for carbonyl activation.
  • Isolating intermediates (e.g., mixed anhydrides) to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.